ethyl {[3-(4-methoxyphenyl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Overview
Description
Organic compounds like this one are typically characterized by their molecular formula and structure, which provide information about the number and arrangement of atoms in the molecule. The compound you mentioned appears to contain functional groups such as an ester group (COO), a chromene group, and a methoxy group (OCH3), among others .
Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the 3D arrangement of atoms .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, the ester group in this compound might undergo hydrolysis or reduction reactions. The chromene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and refractive index can be measured experimentally. Chemical properties can also be inferred from the compound’s structure and functional groups .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential applications. For example, chromene derivatives have been studied for their potential biological activities, so this compound could potentially be of interest in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O6/c1-4-29-17(26)11-30-16-10-9-15-19(27)18(13-5-7-14(28-3)8-6-13)21(22(23,24)25)31-20(15)12(16)2/h5-10H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMFMOHLPSPCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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